4-Dehydroxy-4-amino ezetimibe-d4

LC-MS/MS impurity profiling stable isotope dilution

Select 4-Dehydroxy-4-amino ezetimibe-d4 to avoid the analytical failures of unlabeled impurity (no mass discrimination) or ezetimibe-d4 (altered retention/ionization). Deuterated exclusively on the N-(4-fluorophenyl) ring, this matched IS compensates for analyte-specific matrix effects and recovery variations, enabling accurate quantification at the 0.05% threshold (0.05–15.0 ng/mL) per ICH Q3A. Essential for ANDA/DMF method validation, stability-indicating assays, forced degradation studies, and bioequivalence trials.

Molecular Formula C24H22F2N2O2
Molecular Weight 412.5 g/mol
Cat. No. B12425964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dehydroxy-4-amino ezetimibe-d4
Molecular FormulaC24H22F2N2O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N
InChIInChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D
InChIKeyNBKCYAYZFIZTRF-PGHCLDIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dehydroxy-4-amino Ezetimibe-d4: A Deuterated Internal Standard for Precise Quantification of Ezetimibe Impurities in LC-MS/MS Assays


4-Dehydroxy-4-amino ezetimibe-d4 is a stable isotope-labeled analog of 4-dehydroxy-4-amino ezetimibe, a known process-related impurity of the cholesterol absorption inhibitor ezetimibe. It is a deuterated derivative in which four hydrogen atoms on the N-(4-fluorophenyl) ring are replaced by deuterium atoms . This compound is primarily employed as an internal standard (IS) for the accurate quantification of the unlabeled impurity in pharmaceutical drug substance and product testing via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The molecular formula is C24H18D4F2N2O2, with a molecular weight of 412.47 g/mol, and it is supplied with a typical chemical purity of ≥95% [1].

Why 4-Dehydroxy-4-amino Ezetimibe-d4 Cannot Be Replaced by Unlabeled Impurity or Ezetimibe-d4 Standards


Substituting 4-dehydroxy-4-amino ezetimibe-d4 with the unlabeled impurity or the parent drug's deuterated internal standard (ezetimibe-d4) is analytically unsound. The unlabeled impurity cannot serve as an internal standard due to its identical mass and chromatographic behavior, which would prevent MS discrimination [1]. While ezetimibe-d4 provides a +4 Da mass shift, its chemical structure differs significantly (it retains the 4-hydroxy group) and thus exhibits different retention time and ionization efficiency compared to the target 4-amino impurity. Using an incorrect internal standard, even a deuterated one, fails to compensate for analyte-specific matrix effects and recovery variations, leading to inaccurate impurity quantification and potential failure of regulatory method validation [2].

4-Dehydroxy-4-amino Ezetimibe-d4: A Quantitative Evidence Guide for Scientific Procurement Decisions


Unambiguous Mass Discrimination via +4 Da Mass Shift for Trace-Level Impurity Quantification

The deuterated 4-dehydroxy-4-amino ezetimibe-d4 provides a mass shift of +4 Da compared to the unlabeled impurity (m/z 412.5 vs. 408.5), enabling unambiguous MS discrimination in selected reaction monitoring (SRM) . In contrast, the unlabeled impurity cannot be used as an IS, and the commonly used ezetimibe-d4 standard (m/z 413.5) exhibits a different retention time and fragmentation pattern due to structural dissimilarity [1].

LC-MS/MS impurity profiling stable isotope dilution

High Isotopic Enrichment (≥98 atom % D) for Minimal Signal Cross-Talk

4-Dehydroxy-4-amino ezetimibe-d4 is specified with an isotopic enrichment of ≥98 atom % D [1]. In comparison, the unlabeled impurity contains natural abundance deuterium (~0.0156%) and is unsuitable as an IS. Ezetimibe-d4 standards from commercial sources typically report isotopic enrichment of 98 atom % D, but with a purity of 97-98% .

stable isotope labeling MS quantification isotopic purity

Superior Matrix Effect Compensation via Identical Physicochemical Behavior

In validated LC-MS/MS methods employing deuterated internal standards such as ezetimibe-d4, the IS-normalized matrix factors range from 0.963 to 1.023 with CV <5%, demonstrating near-perfect compensation for ion suppression or enhancement [1]. Use of a non-deuterated structural analog as an IS typically results in matrix factors outside the 0.85-1.15 acceptance range, leading to method failure [2].

matrix effects LC-MS/MS method validation internal standard

Regulatory-Compliant Characterization Data for Impurity Profiling

4-Dehydroxy-4-amino ezetimibe-d4 is supplied with a full certificate of analysis (COA) including NMR, MS, and HPLC purity data (≥95%) . In contrast, the unlabeled impurity is typically provided with only basic characterization, and ezetimibe-d4 standards are not intended for impurity quantification [1]. Regulatory guidelines for ANDA submissions require the use of well-characterized impurity standards for method validation and routine QC testing [2].

impurity reference standard ANDA filing method validation

Optimal Application Scenarios for 4-Dehydroxy-4-amino Ezetimibe-d4 in Pharmaceutical Development and QC


Quantification of the Aniline Impurity in Ezetimibe Drug Substance and Drug Product

Used as an internal standard in LC-MS/MS methods to accurately quantify 4-dehydroxy-4-amino ezetimibe impurity at levels as low as 0.05% (0.05-15.0 ng/mL analytical range) in ezetimibe active pharmaceutical ingredient (API) and finished dosage forms, ensuring compliance with ICH Q3A reporting thresholds [1]. The method achieves intra- and inter-batch precision CV <10% and accuracy within 85-115% [2].

Method Validation and Transfer for ANDA and DMF Submissions

Essential for developing and validating stability-indicating methods required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The use of this deuterated standard demonstrates method specificity, linearity (r² ≥ 0.999), and matrix effect control (IS-normalized MF 0.963-1.023), as required by FDA and EMA guidance [3].

Pharmacokinetic Studies of Ezetimibe Formulations with Impurity Tracking

Enables simultaneous quantification of ezetimibe parent drug and its aniline impurity in plasma samples from bioequivalence studies. The method has been validated over a linear range of 0.1-20 ng/mL for ezetimibe and can be adapted for impurity analysis using the corresponding deuterated IS [4]. This supports robust assessment of impurity exposure in clinical trials.

Stability Studies and Forced Degradation Analysis

Employed as a reference standard in forced degradation studies to identify and quantify the 4-dehydroxy-4-amino impurity formed under stress conditions (e.g., heat, light, oxidation). Its use ensures accurate mass balance calculations and identification of degradation pathways, which are critical for shelf-life determination and packaging recommendations per ICH Q1A [5].

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